4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a piperazine ring substituted with a 3,4-dichlorophenyl group and a 2-oxoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 3,4-dichloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine and 2-methylpropylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol: Known for its dual inhibition of epidermal growth factor receptor and histone deacetylase.
Amino-pyrazoles: These compounds share similar structural features and are used in medicinal chemistry for their therapeutic potential.
Uniqueness
4-(3,4-dichlorophenyl)-N-{2-[(2-methylpropyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H24Cl2N4O2 |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-[2-(2-methylpropylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H24Cl2N4O2/c1-12(2)10-20-16(24)11-21-17(25)23-7-5-22(6-8-23)13-3-4-14(18)15(19)9-13/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,20,24)(H,21,25) |
InChI Key |
SXFLYXHOIKEAGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CNC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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